sodium;2,4,5-trichlorophenolate
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Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum yield.
Industrial Production Methods
In industrial settings, cyclodextrins are produced using large-scale fermentation processes. The starch substrate is treated with cyclodextrin glycosyltransferase under controlled conditions to produce cyclodextrins. The resulting mixture is then purified using techniques such as crystallization and chromatography to isolate the desired cyclodextrin.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts and chiral selectors in chromatography.
Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceuticals.
Medicine: Used in the formulation of various drugs to improve their bioavailability and therapeutic efficacy.
Industry: Applied in the food industry to improve the stability and solubility of food additives and flavors.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Uniqueness
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. This property makes them highly versatile and useful in various applications, from drug delivery to food industry.
Properties
IUPAC Name |
sodium;2,4,5-trichlorophenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFOMJTYKROHLX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NaO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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